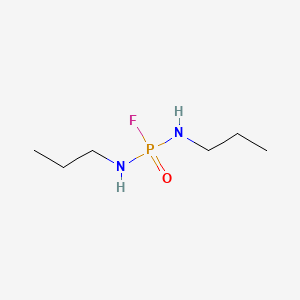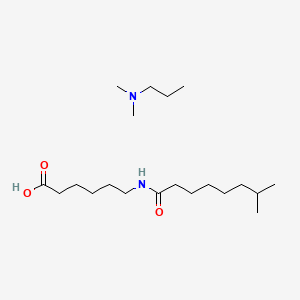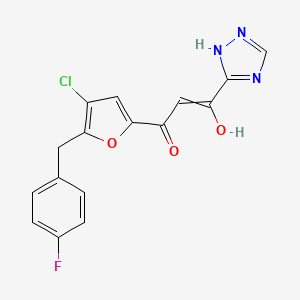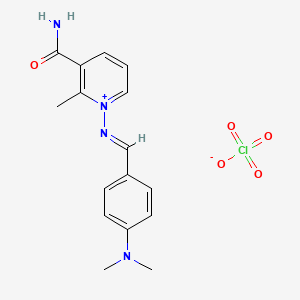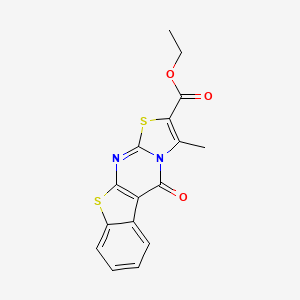
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester is a complex heterocyclic compound. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothieno ring fused with a thiazolo[3,2-a]pyrimidine core, making it a unique scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which facilitates the formation of the thiazolopyrimidine ring . The use of pyridine as a base and ethanol as a solvent at low temperatures (0°C) is also common in these reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or amines, onto the thiazolopyrimidine ring.
科学的研究の応用
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester has several scientific research applications:
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions to inhibit its activity . This inhibition disrupts the replication of HIV, making it a potential therapeutic agent for HIV therapy.
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share the thiazolopyrimidine core and exhibit similar biological activities, such as enzyme inhibition and antiviral properties.
Benzothieno[3,2-d]pyrimidines: These analogues have a benzothieno ring fused with a pyrimidine core, showing comparable biological activities.
Uniqueness
The uniqueness of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester lies in its specific structure, which combines the benzothieno and thiazolopyrimidine rings. This unique scaffold provides a distinct set of chemical and biological properties, making it a valuable compound for drug design and development.
特性
CAS番号 |
122945-79-3 |
|---|---|
分子式 |
C16H12N2O3S2 |
分子量 |
344.4 g/mol |
IUPAC名 |
ethyl 14-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaene-13-carboxylate |
InChI |
InChI=1S/C16H12N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)11-9-6-4-5-7-10(9)22-13(11)17-16(18)23-12/h4-7H,3H2,1-2H3 |
InChIキー |
CELJJXKDPYDABZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


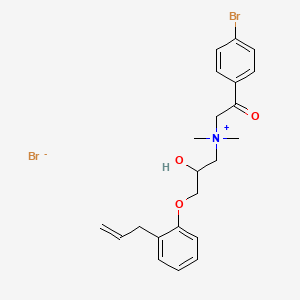

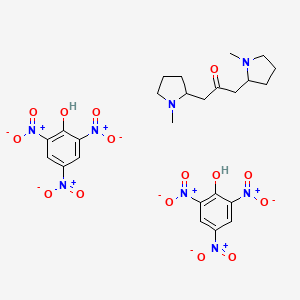

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
